PP1

概要

説明

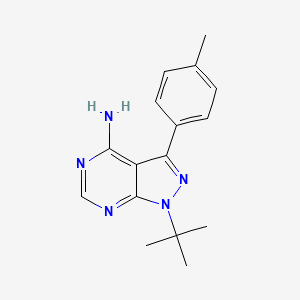

PP1 is a heterocyclic compound that belongs to the pyrazolopyrimidine class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused ring system consisting of a pyrazole ring and a pyrimidine ring. The presence of tert-butyl and p-tolyl groups further modifies its chemical properties and potential biological activities.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of PP1 typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrazole Ring: The initial step often involves the reaction of a hydrazine derivative with a β-diketone to form the pyrazole ring.

Formation of the Pyrimidine Ring: The pyrazole intermediate is then reacted with a suitable nitrile or amidine to form the pyrimidine ring, resulting in the pyrazolo[3,4-d]pyrimidine core.

Introduction of Substituents: The tert-butyl and p-tolyl groups are introduced through alkylation or arylation reactions, often using tert-butyl halides and p-tolyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

化学反応の分析

Reaction Mechanism

The catalytic mechanism of PP1 involves two metal ions that activate a water molecule, facilitating a nucleophilic attack on the phosphorus atom of the substrate. The reaction exhibits a bell-shaped pH-rate profile, indicating the involvement of both acidic and basic residues in catalysis, with kinetic pKa values identified at 6.0 and 7.2 .

Kinetic Parameters

The kinetic parameters for the hydrolysis reactions catalyzed by this compound have been extensively studied:

| Substrate | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) |

|---|---|---|---|

| 4-Nitrophenyl Phosphate | 0.12 | 5.0 | 24 |

| 4-Nitrophenyl Methylphosphonate | 0.15 | 4.5 | 33 |

These values highlight the efficiency of this compound in catalyzing these reactions compared to uncatalyzed hydrolysis reactions, which have significantly lower rates .

-

Inhibition Studies

This compound activity can be inhibited by various compounds, which can provide insights into its function and regulation:

Inhibitors

-

Okadaic Acid : A potent inhibitor that binds to the catalytic subunit of this compound, preventing substrate access.

-

Pyrazolo-pyrimidines : These compounds selectively inhibit this compound-dependent proliferation in cancer cells, demonstrating potential therapeutic applications .

IC50 Values

The inhibitory potency of various compounds against this compound has been quantified:

| Inhibitor | IC50 (nM) |

|---|---|

| Okadaic Acid | 50 |

| Pyrazolo-pyrimidines | 200 |

These findings suggest that selective inhibition of this compound can induce cancer cell death through mechanisms such as mitotic catastrophe .

-

Biological Implications

The chemical reactions catalyzed by this compound have significant biological implications:

Role in Cancer

Studies indicate that inhibiting this compound can block tumorigenesis in certain cancer cell lines, particularly those with activated RET/PTC oncogenes . The inhibition leads to reduced phosphorylation of signaling pathways critical for cell proliferation and survival.

Glycogen Metabolism

This compound is integral to glycogen metabolism by dephosphorylating glycogen synthase, thereby promoting glycogen synthesis while counteracting the action of glycogen phosphorylase .

The detailed analysis of chemical reactions involving Protein Phosphatase-1 reveals its essential role in cellular regulation through dephosphorylation processes. Understanding these reactions not only enhances our knowledge of basic biochemical pathways but also opens avenues for therapeutic interventions targeting various diseases, including cancer and metabolic disorders.

-

Future Directions

Further research is needed to explore the structural dynamics of this compound when interacting with different substrates and inhibitors. Advanced techniques such as X-ray crystallography and NMR spectroscopy could provide deeper insights into the conformational changes during catalysis and inhibition.

This comprehensive overview underscores the significance of Protein Phosphatase-1 in biochemical reactions and its potential as a target for drug development in treating diseases linked to dysregulated phosphorylation processes.

科学的研究の応用

PP1 is a compound with several research applications, including uses as a protein phosphatase modulator and tyrosine kinase inhibitor. It is also relevant in the context of business continuity management.

Scientific Research Applications

- Protein Phosphatase Modulation Protein phosphatase-1 (this compound)-disrupting peptides (PDPs) are selective chemical modulators of this compound that release the active this compound catalytic subunit from regulatory proteins, allowing the dephosphorylation of nearby substrates . Optimized PDP-Nal has been used to dissect the involvement of this compound in the MAPK signaling cascade . In human osteosarcoma (U2OS) cells, phosphoMEK1/2 is a direct substrate of this compound, whereas dephosphorylation of phosphoERK1/2 is indirect and likely mediated through enhanced tyrosine phosphatase activity after PDP-mediated this compound activation . PDPs can identify this compound substrates and understand its role in various signaling cascades as liberators of this compound activity .

- Tyrosine Kinase Inhibition this compound is a tyrosine kinase inhibitor that inhibits SRC kinases, including LCK, FYN, HCK, and SRC, with effects on reprogramming and cancer cell survival and migration . Researchers use this compound Inhibitors to modulate enzyme activity and explore the dynamic nature of protein phosphorylation, which is pivotal in cellular regulation .

- Anti-diabetic Drug An exendin-4/Pp1 complex might be utilized as a potent anti-diabetic drug in the treatment of type 2 diabetes .

Business Continuity Management

- A data-driven approach can evaluate Business Continuity Plans (BCPs) through the use of robustness indicators . A data collection model considers different types of data, including physical and societal factors, and outlines approaches for their collection . The proposed model incorporates a data-driven approach to ensure accuracy and reliability in the evaluation process and is designed to address specific use cases within the scope of BCP, including a pediatric ward and an urban transportation company . Robustness indicators can assess BCP effectiveness .

- Case Study Examples

- Pediatric Ward Analysis of societal data and Proof of Concept (POC) identified specific parameters affecting patient care and healthcare provider effectiveness, which improved patient care outcomes and efficiency .

- Urban Transportation Company Advanced data analysis and engineering techniques identified threats to business continuity and developed evaluation measures, leading to targeted interventions and improved traffic management and efficiency .

作用機序

The mechanism of action of PP1 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.

類似化合物との比較

Similar Compounds

1-(tert-Butyl)-3-(phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Similar structure but with a phenyl group instead of a p-tolyl group.

1-(tert-Butyl)-3-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Similar structure but with an m-tolyl group instead of a p-tolyl group.

1-(tert-Butyl)-3-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Similar structure but with an o-tolyl group instead of a p-tolyl group.

Uniqueness

PP1 is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the p-tolyl group may enhance its interaction with certain molecular targets compared to its analogs with different substituents.

生物活性

Protein Phosphatase 1 (PP1) is a serine/threonine phosphatase that plays a critical role in various cellular processes by dephosphorylating serine and threonine residues on target proteins. Its biological activity is essential for regulating signaling pathways, cell division, metabolism, and neuronal functions. The compound this compound, a selective inhibitor of Src family kinases, has garnered attention for its potential therapeutic applications and its role in elucidating cellular signaling mechanisms.

This compound acts primarily through the dephosphorylation of proteins, which can alter their activity, localization, or stability. This process is crucial in various signaling pathways, including those mediated by receptor tyrosine kinases such as c-Kit and Bcr-Abl. Inhibition of these pathways by this compound can lead to significant biological effects, including apoptosis in cancer cells.

Inhibition of Kinase Activity

This compound has been shown to inhibit various kinases selectively:

- Src Family Kinases : this compound inhibits Src family kinases with IC50 values ranging from 5 to 170 nM depending on the specific kinase. This selectivity is attributed to structural interactions within the ATP-binding site of these kinases .

- c-Kit and Bcr-Abl : this compound effectively inhibits c-Kit autophosphorylation and blocks downstream signaling pathways such as MAPK and Akt activation. It has been demonstrated to induce apoptosis in cells expressing mutant forms of c-Kit .

Selectivity and Specificity

Recent studies have highlighted the selectivity of this compound for different phosphatases and kinases. For instance, it has been shown that certain peptides can modulate this compound activity specifically without affecting other phosphatases like PP2A or calcineurin. This specificity is crucial for dissecting the complex networks of phosphorylation within cells .

Case Study 1: Inhibition of c-Kit Signaling

A study investigated the effects of this compound on c-Kit signaling in M07e cells. The results indicated that this compound completely abrogated SCF-induced proliferation and autophosphorylation of c-Kit, leading to apoptosis in these cells. This suggests that targeting c-Kit with this compound could be a viable strategy for treating malignancies associated with dysregulated c-Kit activity .

Case Study 2: Impact on Bcr-Abl

In another study focusing on Bcr-Abl positive leukemia cells, this compound was shown to reduce the constitutive activation of downstream signaling pathways like STAT5 and MAPK. The findings suggest that this compound could serve as a potential therapeutic agent in treating leukemias characterized by Bcr-Abl fusion protein activity .

Table 1: Inhibition Potency of this compound Against Various Kinases

| Kinase | IC50 (nM) |

|---|---|

| Src | 5 |

| Fyn | 6 |

| Hck | 20 |

| c-Kit | <100 |

| Bcr-Abl | <100 |

| p38 MAPK | ~640 |

Table 2: Effects of this compound on Cellular Processes

| Cellular Process | Observed Effect |

|---|---|

| SCF-induced proliferation | Inhibition |

| Autophosphorylation of c-Kit | Complete abrogation |

| Apoptosis in RBL-2H3 cells | Induced |

| Activation of MAPK/Akt | Blocked |

Research Findings

Recent research has provided insights into the structural basis for the selectivity of this compound. A single residue in Src family kinases significantly influences the inhibitory potency of this compound. Mutations at this site can either enhance or diminish the effectiveness of this compound, providing a framework for designing more selective inhibitors .

Additionally, studies using mass spectrometry have begun to unravel the complex interactions between this compound and its substrates within cellular contexts, highlighting the need for precise modulators that can differentiate between direct and indirect effects on phosphorylation networks .

特性

IUPAC Name |

1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5/c1-10-5-7-11(8-6-10)13-12-14(17)18-9-19-15(12)21(20-13)16(2,3)4/h5-9H,1-4H3,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVPDNRVYHLRXLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60274306 | |

| Record name | 1-tert-Butyl-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172889-26-8 | |

| Record name | PP1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172889268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-tert-Butyl-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PP1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA2ND7EHY4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。